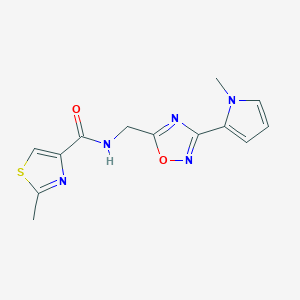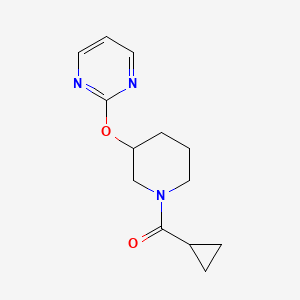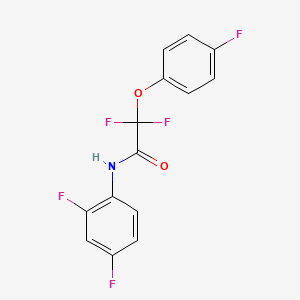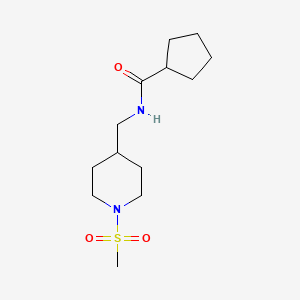
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide, also known as L-732,138, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase activity has been found to lead to a decrease in tumor growth, making N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide a potential anticancer agent.
Biochemical and Physiological Effects
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of a variety of bacterial and fungal strains, making it a potential antibacterial and antifungal agent. N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide has also been found to inhibit the replication of several viruses, including herpes simplex virus, making it a potential antiviral agent. In addition, N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide has been found to exhibit anticancer activity, and it has been studied as a potential chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide in lab experiments include its potential as a broad-spectrum antimicrobial agent and its potential as a chemotherapeutic agent. However, the limitations of using N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide. One potential direction is the development of analogs of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide with improved solubility and lower toxicity. Another potential direction is the study of the mechanism of action of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide in greater detail, which could lead to the development of more effective therapeutic agents. Finally, the potential use of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide as a chemotherapeutic agent in combination with other drugs should be explored.
Synthesis Methods
The synthesis of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide involves the reaction of isochroman-3-carboxylic acid with dimethylamine followed by the reaction of the resulting product with imidazole-4-sulfonyl chloride. The final product is obtained after purification by column chromatography. This method has been reported to yield N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide in high purity and yield.
Scientific Research Applications
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral activities. N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide has also been found to exhibit anticancer activity, and it has been studied as a potential chemotherapeutic agent.
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1-dimethylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-17-9-15(16-11-17)22(19,20)18(2)8-14-7-12-5-3-4-6-13(12)10-21-14/h3-6,9,11,14H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWGTEXADGDZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

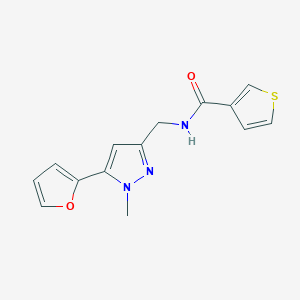

![6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2700216.png)
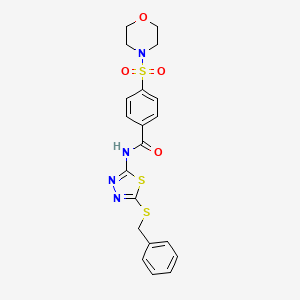
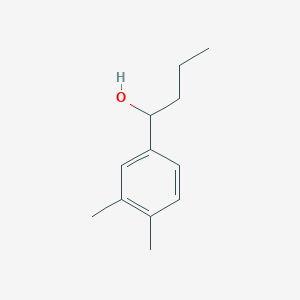
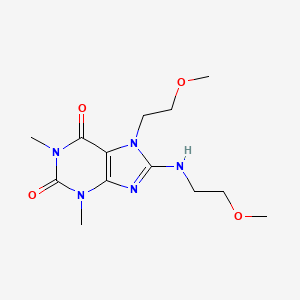
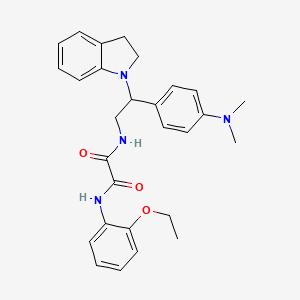
![6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2700222.png)
![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700223.png)
